2-Morfolinoacetato de etilo

Descripción general

Descripción

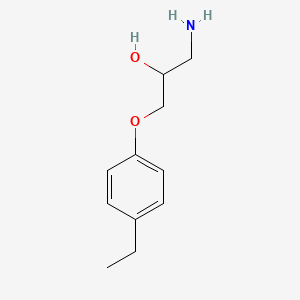

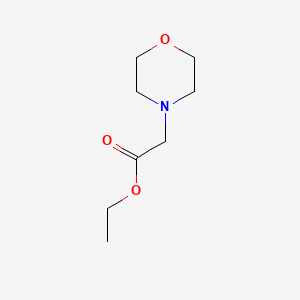

Ethyl 2-Morpholinoacetate is a chemical compound that serves as a versatile intermediate in the synthesis of various pharmacologically active molecules and complex organic structures. It is characterized by the presence of a morpholine ring, which is a common feature in a range of biologically active compounds due to its favorable interaction with biological targets.

Synthesis Analysis

The synthesis of compounds related to Ethyl 2-Morpholinoacetate often involves multi-step reactions that may include cyclization, hydrogenation, and resolution processes. For instance, the synthesis of (S)-3-(4-fluorophenyl)morpholin-2-one, a key chiral intermediate of the antiemetic drug aprepitant, is achieved from ethyl 2-(4-fluorophenyl)-2-oxoacetate through a series of reactions that provide a practical and economical method for obtaining this important intermediate . Additionally, the synthesis of functionalized 2-carbonyl-imidazo[1,2-a]pyridines from ethyl α-benzotriazolyl-α-morpholinoacetate demonstrates the utility of ethyl 2-morpholinoacetate derivatives in the construction of complex heterocyclic compounds .

Molecular Structure Analysis

The molecular structure of compounds derived from Ethyl 2-Morpholinoacetate often features morpholine rings that adopt chair conformations, providing a stable and flexible framework for further functionalization. For example, the title compound in one study exhibits a three-dimensional framework formed by C—H⋯O interactions, with the morpholine rings adopting chair conformations . The structural integrity and conformational stability of these rings are crucial for the biological activity and chemical reactivity of the resulting compounds.

Chemical Reactions Analysis

Ethyl 2-Morpholinoacetate and its derivatives participate in a variety of chemical reactions. For instance, ethyl azidoformate reacts with morpholine to yield morpholinium azide and 4-(ethoxycarbonyl)morpholine, showcasing the reactivity of morpholine derivatives with azido compounds . Furthermore, the synthesis of N-{2-(arylseleno/telluro)ethyl}morpholine complexes demonstrates the ability of morpholine derivatives to form stable complexes with metals, which can be used as catalysts in transfer hydrogenation reactions of ketones .

Physical and Chemical Properties Analysis

The physical and chemical properties of Ethyl 2-Morpholinoacetate derivatives are influenced by the morpholine ring and the substituents attached to it. The morpholine ring's electron-donating properties can affect the reactivity of the compound, as seen in the reaction of ethyl azidoformate with different morpholines . The crystal structures of these compounds often reveal important interactions that contribute to their stability and reactivity, such as the C—H⋯O interactions observed in the three-dimensional framework of the indol-2-one derivative . Additionally, the coordination of morpholine derivatives with metals can lead to changes in the chemical shifts observed in NMR spectra, as seen in the complexation with palladium(II) and mercury(II) .

Aplicaciones Científicas De Investigación

Síntesis Farmacéutica

El 2-Morfolinoacetato de etilo se utiliza en la síntesis de diversos compuestos farmacéuticos. Su estructura es beneficiosa para crear derivados de morfolina, que están presentes en varias moléculas bioactivas y fármacos . El compuesto sirve como precursor en la preparación de derivados de arilglicina mediante funcionalización oxidativa C–H sp3 de ésteres α-amino, que son intermedios importantes en el desarrollo de fármacos .

Síntesis Orgánica

En química orgánica, el this compound se utiliza como un bloque de construcción para la síntesis de moléculas orgánicas complejas. Es particularmente útil en reacciones que involucran la funcionalización de enlaces C–H sp3 adyacentes a un átomo de nitrógeno, lo que lleva a la creación de derivados de indolylglicina, que son valiosos en la química medicinal .

Ciencia de Materiales

El this compound juega un papel en la ciencia de materiales, particularmente en el campo de la catálisis. Puede participar en la síntesis de catalizadores utilizados para la oxidación de compuestos orgánicos, como el acetato de etilo, que es un compuesto orgánico volátil (VOC) común en entornos industriales .

Química Analítica

En química analítica, el this compound se utiliza para la calibración y validación de métodos analíticos, incluidos RMN, HPLC, LC-MS y UPLC. Sirve como un estándar o compuesto de referencia debido a sus propiedades físicas y químicas bien definidas .

Bioquímica

El compuesto encuentra aplicaciones en la investigación bioquímica, particularmente en el estudio de reacciones catalizadas por enzimas y vías bioquímicas. Su anillo de morfolina es un motivo común en compuestos bioactivos, lo que lo convierte en un modelo útil para estudiar interacciones moleculares y mecanismos de reacción .

Usos Industriales

El this compound se utiliza en diversos procesos industriales, incluida la producción de productos químicos finos y como intermedio en la síntesis de entidades químicas más complejas. Su estabilidad y reactividad lo convierten en un compuesto versátil en aplicaciones de química industrial .

Safety and Hazards

Ethyl 2-Morpholinoacetate is classified as a dangerous substance. It can cause severe skin burns and eye damage . Safety measures include avoiding breathing its dust, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment . In case of contact, immediate medical attention is required .

Propiedades

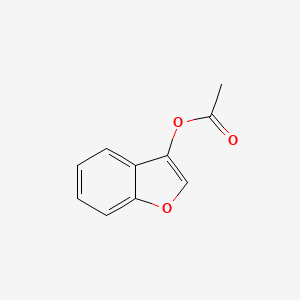

IUPAC Name |

ethyl 2-morpholin-4-ylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO3/c1-2-12-8(10)7-9-3-5-11-6-4-9/h2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SITMDWHJQROIPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1CCOCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90370128 | |

| Record name | Ethyl 2-Morpholinoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90370128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

3235-82-3 | |

| Record name | Ethyl 2-Morpholinoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90370128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

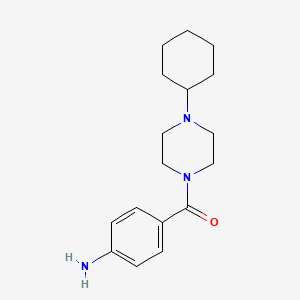

![(4-Aminophenyl)[4-(2-pyrimidinyl)piperazino]-methanone](/img/structure/B1272092.png)

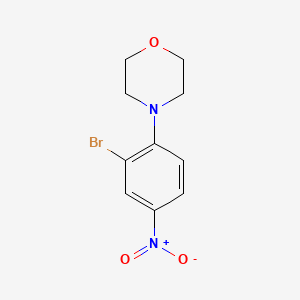

![4-[(5-Formyl-2-pyridinyl)oxy]benzenecarbonitrile](/img/structure/B1272096.png)

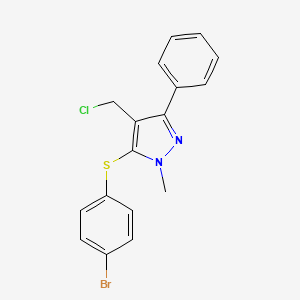

![2-Methyl-2-[(4-methylphenyl)sulfanyl]propanal](/img/structure/B1272112.png)